molecular formula C10H13F2N5 B11745360 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11745360
M. Wt: 241.24 g/mol
InChI Key: JTWCMYVXLCZTHQ-UHFFFAOYSA-N
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Description

The compound {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine is a bifunctional pyrazole-derived amine featuring two distinct pyrazole moieties:

  • A 1-(difluoromethyl)-1H-pyrazol-5-yl group, which introduces electronegative fluorine atoms to modulate electronic and steric properties.
  • A 1-methyl-1H-pyrazol-4-yl group, contributing steric bulk and lipophilicity.

This compound is structurally related to intermediates in pharmaceuticals and agrochemicals, particularly in kinase inhibitors and heterocyclic amines (). Its synthesis likely involves alkylation or coupling reactions between pyrazole-containing precursors, as seen in analogous pyrazol-5-amine syntheses ().

Properties

Molecular Formula

C10H13F2N5

Molecular Weight

241.24 g/mol

IUPAC Name

1-[2-(difluoromethyl)pyrazol-3-yl]-N-[(1-methylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C10H13F2N5/c1-16-7-8(5-15-16)4-13-6-9-2-3-14-17(9)10(11)12/h2-3,5,7,10,13H,4,6H2,1H3

InChI Key

JTWCMYVXLCZTHQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNCC2=CC=NN2C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as bromodifluoromethane in the presence of a base.

    Coupling of Pyrazole Rings: The two pyrazole rings are then coupled using a suitable linker, such as a methylamine group, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can target the difluoromethyl group, converting it to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methylamine linkage, where various nucleophiles can replace the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Compounds with a methyl group replacing the difluoromethyl group.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in various industrial processes, including polymerization and catalysis.

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The difluoromethyl group and pyrazole rings play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of N,N-bis(pyrazolylmethyl)amines , where substituents on the pyrazole rings significantly influence physicochemical and biological properties. Key analogues include:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application Source
Target Compound C₁₀H₁₂F₂N₄ 238.23 g/mol -CH₂NHCH₂- linker; difluoromethyl (C-1), methyl (C-4) Potential kinase inhibitor intermediate (hypothesized) (Calculated from )
bis[(1-methyl-1H-pyrazol-4-yl)methyl]amine C₁₀H₁₄N₄ 190.25 g/mol Dual 1-methyl-pyrazol-4-yl groups Intermediate in ligand synthesis ()
Methyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine C₈H₁₁F₃N₄ 220.19 g/mol Trifluoroethyl (C-1) Agrochemical research ()
2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]ethylamine C₆H₉F₂N₃ 161.15 g/mol Difluoromethyl (C-3) Fluorinated building block ()
{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine C₂₅H₁₈F₆N₆O 556.45 g/mol Trifluoromethyl groups; imidazole-pyridine core Kinase inhibitor (e.g., CDK2) ()

Key Comparative Insights

Electron-Withdrawing Substituents: The difluoromethyl group in the target compound enhances polarity and metabolic stability compared to non-fluorinated analogues (e.g., bis[(1-methyl-1H-pyrazol-4-yl)methyl]amine) . Trifluoromethyl or trifluoroethyl substituents () increase lipophilicity and resistance to oxidative degradation but may reduce aqueous solubility.

Synthetic Accessibility: The target compound’s synthesis may follow domino reactions () or nucleophilic substitutions (), similar to pyrazol-5-amine coupling strategies. Fluorinated pyrazoles (e.g., ) often require specialized fluorination reagents, increasing synthesis complexity compared to non-fluorinated analogues.

Biological Activity

The compound {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine is a pyrazole derivative that exhibits significant potential in medicinal chemistry due to its unique structural features, including two distinct pyrazole rings and difluoromethyl substituents. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C10H13F2N5C_{10}H_{13}F_2N_5. The presence of difluoromethyl and methyl groups enhances the compound's lipophilicity and metabolic stability, making it a candidate for drug development. The structural representation can be summarized as follows:

Structure  1 difluoromethyl 1H pyrazol 5 yl methyl[(1methyl1Hpyrazol4yl)methyl]amine\text{Structure }\text{ 1 difluoromethyl 1H pyrazol 5 yl methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC10H13F2N5C_{10}H_{13}F_2N_5
Pyrazole RingsTwo distinct pyrazole structures
Functional GroupsDifluoromethyl, methyl, amine

Anticancer Potential

Research indicates that compounds with pyrazole moieties often exhibit anticancer activity. For instance, similar pyrazole derivatives have shown promising results against various cancer cell lines. The compound's dual pyrazole structure may enhance its interaction with biological targets involved in cancer proliferation.

Case Study: Antiproliferative Activity

  • Cell Lines Tested : HepG2 (liver cancer), HeLa (cervical cancer)
  • Results : Inhibition rates of 54.25% for HepG2 and 38.44% for HeLa cells were observed, indicating significant antiproliferative activity while showing minimal toxicity to normal fibroblasts .

Anti-inflammatory Effects

Some related pyrazole compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also possess similar activity. Further investigations are required to confirm these effects.

The biological activity of This compound is likely mediated through interactions with specific biological targets such as enzymes or receptors involved in disease processes. Studies involving molecular docking simulations could provide insights into its binding affinities and mechanisms.

Table 2: Potential Biological Targets

Target TypeInteraction Mode
EnzymesInhibition of cancer-related enzymes
ReceptorsModulation of signaling pathways

Synthesis and Derivatives

The synthesis of this compound typically involves multistep reactions that allow for the introduction of the difluoromethyl group and the formation of the pyrazole rings. Multicomponent reactions (MCRs) are particularly effective for synthesizing such complex molecules.

Synthesis Pathway Overview

  • Formation of Pyrazole Rings : Utilizing appropriate precursors to create the pyrazole framework.
  • Introduction of Functional Groups : Employing fluorination techniques to introduce the difluoromethyl group.
  • Final Assembly : Combining all components to yield the final product.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other notable pyrazole derivatives is essential.

Table 3: Comparison with Similar Compounds

Compound NameStructureNotable Activity
1-MethylpyrazoleStructureAntimicrobial
3-DifluoromethylpyrazoleStructureAnticancer
4-PyrazolylmethanolStructureAnti-inflammatory

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